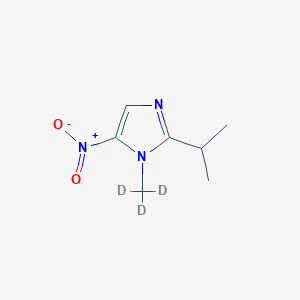

Ipronidazole-d3

Übersicht

Beschreibung

Ipronidazol-d3 ist ein deuteriummarkiertes Derivat von Ipronidazol, einem Nitroimidazol-Antiprotozoenmittel. Es wird hauptsächlich als analytischer Referenzstandard in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, insbesondere in den Bereichen Veterinärmedizin und Pharmakokinetik .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ipronidazol-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Ipronidazolmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber im Allgemeinen werden deuterierte Reagenzien und Katalysatoren verwendet, um den Austausch von Wasserstoff gegen Deuterium zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ipronidazol-d3 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und fortschrittlichen katalytischen Systemen, um eine effiziente und konsistente Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird dann mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um die gewünschte analytische Standardqualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ipronidazole-d3 involves the incorporation of deuterium atoms into the ipronidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired analytical standard quality .

Analyse Chemischer Reaktionen

Stability and Degradation Pathways

Ipronidazole-d3 demonstrates predictable stability under controlled conditions but exhibits specific reactivity under extreme environments:

Key findings :

-

Deuterium substitution at the methyl group slightly increases kinetic stability compared to non-deuterated ipronidazole due to isotopic effects .

-

Degradation under UV light produces 2-hydroxy-2-methylpropanenitrile-d3 and 5-nitro-1H-imidazole fragments .

Reactivity with Functional Groups

The nitroimidazole moiety governs most reactions:

Reduction Reactions

-

Catalytic hydrogenation (Pd/C, H₂):

Converts the nitro group to an amine, forming deuterated aminopronidazole .

-

Zinc/Acetic acid :

Partial reduction yields hydroxylamine intermediates .

Acid/Base-Mediated Reactions

| Reagent | Reaction | Product |

|---|---|---|

| HCl (conc.) | Nitro group protonation | Stabilized nitronium ion intermediate |

| NaOH (10%) | Demethylation | Loss of CD₃ group as deuterated methanol |

Incompatibilities and Hazardous Byproducts

Critical incompatibilities documented in safety studies:

| Incompatible Agent | Reaction Outcome | Hazard Class |

|---|---|---|

| Strong oxidizers (e.g., KMnO₄) | Exothermic decomposition | Fire/explosion risk |

| Alkali metals (e.g., Na) | Violent redox reaction | Toxic NOₓ release |

| UV light (254 nm) | Photodegradation | Carcinogenic nitroso compounds |

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Ipronidazole-d3 is widely used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows researchers to trace the compound's behavior in biological systems effectively.

Case Study: Pharmacokinetic Analysis

A study utilized this compound as an internal standard to quantify the parent compound and its metabolites in animal tissues. The findings indicated that deuterium substitution enhances the metabolic stability of the drug, providing valuable insights into its pharmacokinetic profile.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is crucial for the detection and quantification of residues in biological samples.

Data Table 1: Analytical Applications

| Application Area | Methodology | Findings |

|---|---|---|

| Residue Analysis | LC-MS/MS | Accurate quantification of nitroimidazole residues in meat and eggs using deuterated standards. |

| Metabolite Detection | Isotope dilution liquid chromatography | Enhanced sensitivity and specificity for detecting metabolites in complex biological matrices. |

Veterinary Medicine

This compound is also employed in veterinary medicine for studying drug metabolism and residue levels in animal tissues. Its isotopic labeling aids in understanding the pharmacological effects and safety profiles of nitroimidazole compounds.

Case Study: Veterinary Drug Metabolism

Research involving this compound demonstrated its effectiveness in tracing drug metabolism in livestock. The study highlighted how the compound's deuterated form allows for precise tracking of pharmacokinetics, ensuring compliance with safety regulations regarding drug residues in food products.

Biochemical Pathways and Mechanisms of Action

The mechanism of action for this compound involves its reduction by nitroreductases found in anaerobic bacteria and protozoa. This process generates reactive intermediates that bind to DNA, leading to cell death.

Data Table 2: Mechanism Insights

| Mechanism Aspect | Description |

|---|---|

| Target Organisms | Anaerobic bacteria and protozoa |

| Mode of Action | DNA damage via nitroreductase-mediated reduction |

| Resulting Effect | Induction of cell death through DNA damage |

Safety and Regulatory Aspects

This compound is subject to regulatory scrutiny due to its potential toxicity. Safety data sheets indicate that it is harmful if ingested and require proper handling procedures to mitigate risks.

Safety Data Overview

- Signal Word: Warning

- Hazard Statements: H302 - Harmful if swallowed

- Precautionary Measures: Wash hands thoroughly after handling; avoid eating or drinking during use.

Wirkmechanismus

Ipronidazole-d3 exerts its effects through the same mechanism as ipronidazole. It targets protozoal organisms by interfering with their DNA synthesis and function. The nitro group in this compound is reduced within the protozoal cell, leading to the formation of reactive intermediates that cause DNA strand breaks and inhibit DNA replication. This ultimately results in the death of the protozoal organism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Metronidazol: Eine weitere Nitroimidazolverbindung, die als Antiprotozoenmittel und Antibiotikum eingesetzt wird.

Tinidazol: Ähnlich wie Metronidazol, wird zur Behandlung von Protozoeninfektionen eingesetzt.

Ronidazol: Ein Nitroimidazol, das in der Veterinärmedizin zur Behandlung von Protozoeninfektionen bei Tieren eingesetzt wird

Einzigartigkeit von Ipronidazol-d3

Ipronidazol-d3 ist durch seine Deuteriummarkierung einzigartig, was es besonders nützlich als internen Standard in der analytischen Chemie macht. Die Einarbeitung von Deuteriumatomen ermöglicht die präzise Quantifizierung und Unterscheidung von nicht-markierten Verbindungen in Massenspektrometrienanalysen. Dies macht Ipronidazol-d3 zu einem unschätzbaren Werkzeug in pharmakokinetischen und metabolischen Studien .

Biologische Aktivität

Ipronidazole-d3 is a deuterated derivative of ipronidazole, a nitroimidazole compound primarily used for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is classified under nitroimidazoles. The incorporation of deuterium (d3) enhances its stability and facilitates tracking in biological studies. The structure includes a nitro group that is crucial for its biological activity.

The primary mechanism of action for this compound involves the generation of reactive nitrogen species (RNS) upon reduction in anaerobic conditions. These species interact with microbial DNA, leading to strand breaks and ultimately cell death. This mechanism is similar to other nitroimidazoles like metronidazole but may exhibit variations in potency due to the deuteration.

Antimicrobial Effects

This compound has shown significant antimicrobial activity against various pathogens, particularly protozoa and anaerobic bacteria. Studies indicate that it is effective against:

- Trichomonas vaginalis : this compound demonstrates potent activity against this sexually transmitted protozoan, inhibiting its growth effectively.

- Giardia lamblia : The compound has been tested for efficacy against Giardia, showing promise in reducing parasite load.

Toxicological Profile

Research indicates that ipronidazole exhibits mutagenic properties in bacterial assays. However, data regarding its genotoxicity in mammalian systems remain inconclusive, necessitating further investigation into its safety profile for potential therapeutic applications .

Table 1: Efficacy Against Protozoan Infections

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Trichomonas vaginalis | 0.5 µg/mL | |

| Giardia lamblia | 1.0 µg/mL |

Table 2: Toxicity Data Summary

| Study Type | Result | Reference |

|---|---|---|

| Mutagenicity | Positive in bacterial tests | |

| Mammalian Genotoxicity | Inadequate data; inconclusive |

Analytical Methods for Detection

Various analytical techniques have been employed to quantify this compound in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is commonly used due to its sensitivity and specificity. A multiresidue method has been developed to detect nitroimidazoles in food matrices, ensuring compliance with safety regulations .

Eigenschaften

IUPAC Name |

5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583597 | |

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-83-0 | |

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.